![molecular formula C26H26N2O5 B303250 4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid CAS No. 6039-91-4](/img/structure/B303250.png)
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
Mécanisme D'action
TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of B-cell receptor signaling, and its inhibition leads to disruption of downstream signaling pathways and ultimately apoptosis of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties. In preclinical studies, TAK-659 has demonstrated efficacy against a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited in patients with mutations in the BTK gene or alternative signaling pathways. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659.
Orientations Futures
Future research on TAK-659 could focus on its potential use in combination with other targeted therapies, as well as its efficacy in different types of B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in clinical trials. Finally, research could focus on identifying biomarkers that could predict response to TAK-659 treatment.
Méthodes De Synthèse
TAK-659 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several reactions including amidation, acylation, and cyclization. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the final product.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to apoptosis (programmed cell death) of cancer cells. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies such as venetoclax and ibrutinib.
Propriétés
Numéro CAS |
6039-91-4 |
|---|---|
Nom du produit |
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
Formule moléculaire |
C26H26N2O5 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-[[2-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H26N2O5/c1-26(2,3)18-10-14-20(15-11-18)33-16-23(29)28-22-7-5-4-6-21(22)24(30)27-19-12-8-17(9-13-19)25(31)32/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32) |
Clé InChI |
KAPJTFPTGPEAIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)
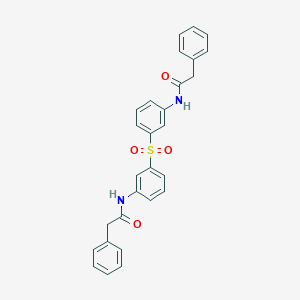
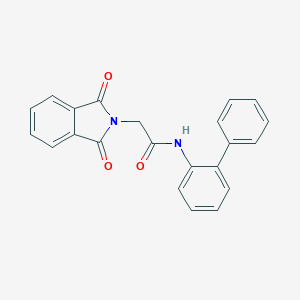
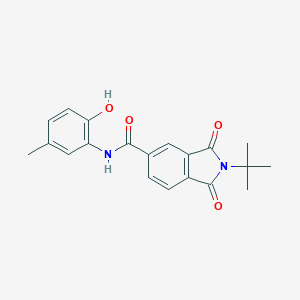
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
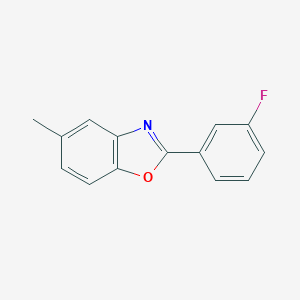
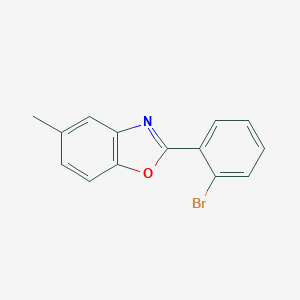
![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
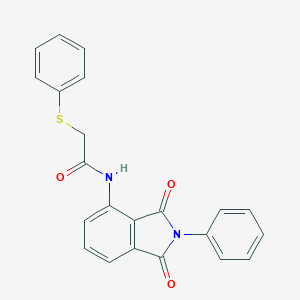
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)